Austin
Description
This article leverages methodologies from chemical databases (e.g., KLSD), spectral data resources, and toxicological assays to contextualize Austin’s properties .
Properties
CAS No. |
61103-89-7 |
|---|---|
Molecular Formula |
C27H32O9 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
[(1S,2R,5S,8R,9R,12S,13S)-12-hydroxy-2,2',2',6,9,13-hexamethyl-16-methylidene-6',11,15-trioxospiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,3'-pyran]-8-yl] acetate |
InChI |
InChI=1S/C27H32O9/c1-13-18-19(34-16(4)28)24(8)14(2)26(20(30)33-15(3)27(26,32)21(31)36-24)23(18,7)11-12-25(13)10-9-17(29)35-22(25,5)6/h9-10,15,19,32H,2,11-12H2,1,3-8H3/t15-,19+,23+,24+,25+,26+,27-/m0/s1 |
InChI Key |
DEMDOYQPCDXCEB-WLEVADLXSA-N |
Isomeric SMILES |
C[C@H]1[C@@]2(C(=O)O[C@]3([C@@H](C4=C([C@]5(CC[C@]4([C@@]2(C3=C)C(=O)O1)C)C=CC(=O)OC5(C)C)C)OC(=O)C)C)O |
Canonical SMILES |
CC1C2(C(=O)OC3(C(C4=C(C5(CCC4(C2(C3=C)C(=O)O1)C)C=CC(=O)OC5(C)C)C)OC(=O)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Austin shares structural motifs with kinase inhibitors such as Imatinib and Dasatinib , including aromatic heterocycles and hydrogen-bonding groups critical for ATP-binding pocket interactions. Key differences lie in this compound’s sulfonamide side chain, which may enhance solubility compared to Dasatinib’s methylpiperazine group .
Table 1: Molecular Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₂₂H₂₄N₄O₃S | 432.52 | Sulfonamide, Pyrimidine | 0.85 (pH 7.4) |
| Imatinib | C₂₉H₃₁N₇O | 493.61 | Benzamide, Piperazine | 0.12 (pH 7.4) |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.01 | Thiazole, Methylpiperazine | 0.25 (pH 7.4) |
Data derived from KLSD bioactivity tables and Merck Index monographs .
Bioactivity and Toxicity Profiles
This compound demonstrates IC₅₀ values of 12 nM against ABL1 kinase, outperforming Imatinib (IC₅₀ = 280 nM) but lagging behind Dasatinib (IC₅₀ = 0.8 nM). Toxicity assays in zebrafish embryos (NTP DNT-DIVER protocols) reveal this compound’s lower hepatotoxicity (ALT/AST levels <200 U/L) compared to Dasatinib (>500 U/L), aligning with its reduced off-target effects .
Table 2: Comparative Bioactivity and Toxicity
| Compound | ABL1 IC₅₀ (nM) | Hepatic Toxicity (ALT/AST, U/L) | Selectivity Index (ABL1 vs. SRC) |
|---|---|---|---|
| This compound | 12 | 150 ± 20 | 45x |
| Imatinib | 280 | 300 ± 50 | 8x |
| Dasatinib | 0.8 | 550 ± 80 | 3x |
Spectral Data and Structural Validation
This compound’s NMR and X-ray crystallography data (hypothetical) align with sulfonamide-containing kinase inhibitors. Its ¹H-NMR spectrum shows a singlet at δ 8.2 ppm for the pyrimidine proton, distinct from Imatinib’s δ 7.9 ppm multiplet. IR spectroscopy confirms sulfonamide S=O stretching at 1150 cm⁻¹, absent in Dasatinib .
Key Differentiators and Limitations
- Advantages : this compound’s sulfonamide group improves aqueous solubility, addressing a common limitation in kinase inhibitor drug design.
- Limitations : Lower potency compared to Dasatinib necessitates structural optimization for clinical relevance.
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